4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline dihydrochloride
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Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline dihydrochloride typically involves the following steps:
Formation of 3,5-Dimethyl-1H-pyrazol-1-yl Methanol: This intermediate is prepared by reacting 3,5-dimethyl-1H-pyrazole with methanol under acidic conditions.
Amination Reaction: The methanol derivative is then reacted with an appropriate primary amine to introduce the aniline moiety.
Dihydrochloride Formation: The resulting aniline derivative is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed.
Major Products Formed:
Oxidation: Nitro derivatives, quinones, and other oxidized products.
Reduction: Amino derivatives and hydrazine derivatives.
Substitution: Halogenated pyrazoles and alkylated pyrazoles.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Material Science: Its derivatives are explored for use in advanced materials, such as organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a reagent in organic synthesis, facilitating the construction of complex molecules.
Mechanism of Action
The mechanism by which 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Pyrazole Derivatives: Other pyrazole-based compounds with different substituents on the pyrazole ring.
Aniline Derivatives: Compounds containing aniline moieties with various functional groups.
Uniqueness: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline dihydrochloride is unique due to its specific combination of the pyrazole ring and methoxyaniline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-3-methoxyaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-8-6-9(2)15(14-8)11-5-4-10(13)7-12(11)16-3;;/h4-7H,13H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVURJWHRNREEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)N)OC)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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